molecular formula C7H8N4O B13060028 2-Ethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

2-Ethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

Cat. No.: B13060028
M. Wt: 164.16 g/mol
InChI Key: VJGUBMZBPDOFRN-UHFFFAOYSA-N
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Description

2-Ethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the class of triazolopyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 1,2,4-triazolo[1,5-a]pyrimidines involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of zinc chloride in supercritical carbon dioxide .

Industrial Production Methods

Industrial production methods for 1,2,4-triazolo[1,5-a]pyrimidines typically involve large-scale reactions under controlled conditions to ensure high yields and purity. The use of microwave irradiation and supercritical carbon dioxide are promising approaches due to their efficiency and environmental benefits .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the nitrogen atoms in the triazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

2-Ethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as cyclic adenosine monophosphate (cAMP) phosphodiesterase, leading to various physiological effects . The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one stands out due to its unique combination of biological activities and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes .

Properties

Molecular Formula

C7H8N4O

Molecular Weight

164.16 g/mol

IUPAC Name

2-ethyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C7H8N4O/c1-2-5-8-7-9-6(12)3-4-11(7)10-5/h3-4H,2H2,1H3,(H,8,9,10,12)

InChI Key

VJGUBMZBPDOFRN-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C=CC(=O)NC2=N1

Origin of Product

United States

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